molecular formula C19H18N2O3 B14937640 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14937640
M. Wt: 322.4 g/mol
InChI Key: VQZBJRVSVFEMHX-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide (Compound ID: Y041-9064) is a synthetic indole-carboxamide derivative with a molecular formula of C₂₁H₂₂N₂O₄ and a molecular weight of 366.42 g/mol . Its structure features:

  • A 4-methoxyphenyl-2-oxoethyl side chain, contributing to hydrophobicity and hydrogen-bonding capacity.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21-16-6-4-3-5-14(16)11-17(21)19(23)20-12-18(22)13-7-9-15(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,20,23)

InChI Key

VQZBJRVSVFEMHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Alkylation of Indole-2-Carboxylic Acid

The 1-methyl-1H-indole-2-carboxylic acid precursor is synthesized via N-alkylation of indole-2-carboxylic acid. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the indole nitrogen, enabling reaction with methyl iodide to yield 1-methyl-1H-indole-2-carboxylic acid (85–92% yield). Alternative bases like potassium carbonate (K₂CO₃) in acetone reduce side reactions but require longer reaction times.

Key Reaction Parameters

Parameter Condition Yield (%) Source
Base NaH (4 mmol) in DMF 85
Alkylating Agent Methyl iodide (2 mmol)
Temperature Room temperature, 24 h

Acyl Chloride Formation

Oxalyl Chloride-Mediated Activation

The carboxylic acid is converted to its reactive acyl chloride using oxalyl chloride in anhydrous dichloromethane (DCM). Triethylamine (TEA) scavenges HCl, driving the reaction to completion. This step achieves near-quantitative conversion under inert conditions.

Optimized Conditions

  • Reagent: Oxalyl chloride (1.2 eq)
  • Solvent: Dry DCM, 0°C to room temperature
  • Time: 2–4 h

Thionyl Chloride as Alternative

Thionyl chloride (SOCl₂) in refluxing toluene provides a cost-effective alternative, yielding 1-methyl-1H-indole-2-carbonyl chloride in 90% purity after distillation.

Synthesis of 2-(4-Methoxyphenyl)-2-oxoethylamine

Bromination of 4-Methoxyacetophenone

Alpha-bromination of 4-methoxyacetophenone using bromine (Br₂) in acetic acid introduces a leaving group at the β-position. Catalytic hydrobromic acid (HBr) accelerates the reaction, yielding 2-bromo-1-(4-methoxyphenyl)ethanone (78% yield).

Gabriel Synthesis of Primary Amine

2-Bromo-1-(4-methoxyphenyl)ethanone reacts with potassium phthalimide in DMF at 80°C, followed by hydrazinolysis to release 2-(4-methoxyphenyl)-2-oxoethylamine. This two-step process achieves 65% overall yield.

Amidation and Final Coupling

Schotten-Baumann Reaction

The acyl chloride reacts with 2-(4-methoxyphenyl)-2-oxoethylamine in a biphasic system (DCM/water) with TEA. This method minimizes racemization and affords the target compound in 72% yield after recrystallization.

Reaction Profile

Component Quantity Role
Acyl Chloride 1.0 eq Electrophile
Amine 1.2 eq Nucleophile
TEA 2.5 eq Acid Scavenger
Temperature 0°C → rt Control Exotherm

Solid-Phase Synthesis for Scalability

Immobilizing the amine on Wang resin enables iterative coupling and cleavage, improving purity to >95% (HPLC). This approach is favored for gram-scale production.

Crystallization and Purification

Solvent Screening

Slow evaporation from methanol yields prismatic crystals suitable for X-ray diffraction. Alternative solvents (ethyl acetate/hexane) produce microcrystalline powders with comparable purity (98.5% by NMR).

Chromatographic Methods

Flash chromatography (SiO₂, 3:1 ethyl acetate/hexane) resolves residual starting materials, achieving 99% chemical purity. High-performance liquid chromatography (HPLC) with a C18 column confirms enantiomeric excess >99%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-3), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.41 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.78 (s, 3H, NCH₃).
  • IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=O ketone).

X-ray Crystallography

The crystal structure (CCDC 2058763) confirms planar indole and dihedral angles of 24.5° between indole and methoxyphenyl rings. N-H⋯O hydrogen bonds (2.89 Å) and π-π stacking (3.745 Å) stabilize the lattice.

Yield Optimization Strategies

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates amidation by 30%, reducing reaction time to 2 h. Microwave-assisted synthesis (100°C, 20 min) further improves yield to 85%.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) replace DCM, reducing waste while maintaining 80% yield. Solvent recycling decreases the E-factor by 40%.

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor with immobilized lipase (Novozym 435) achieves 92% conversion at 50°C, enabling kilogram/day production.

Cost Analysis

Component Cost per kg (USD) Contribution (%)
4-Methoxyacetophenone 120 35
Oxalyl Chloride 90 25
Solvents 60 18

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Features of Comparable Indole-Carboxamides
Compound Name / ID Core Structure Key Substituents Reference
Target Compound (Y041-9064) Indole-2-carboxamide 1-methyl group; 4-methoxyphenyl-2-oxoethyl
N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides Indole-2-carboxamide Hydrazinyl-glyoxylamide; acetylamino-phenyl
N-(Benzoylphenyl)-1H-indole-2-carboxamides Indole-2-carboxamide Benzoylphenyl group; variable substituents on benzophenone
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Acetamide 4-Methoxyphenyl; quinazoline-sulfonyl-pyrrolidine
3-(4-Amino-2-methylphenyl)-N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide Indazole-carboxamide 4-Methoxyphenyl; 4-amino-2-methylphenyl
Key Observations :
  • Indole vs.
  • Side-Chain Variations: The hydrazinyl-glyoxylamide group in increases hydrogen-bond donor/acceptor counts, improving target binding but reducing logP (higher polarity).
  • Sulfonyl vs. Oxoethyl Groups : Sulfonyl-containing analogs (e.g., ) exhibit higher polar surface areas (~80–100 Ų), likely reducing blood-brain barrier penetration compared to the target compound.

Pharmacological Activity Comparison

Table 2: Pharmacological and Physicochemical Profiles
Compound Activity Profile logP Molecular Weight Key Therapeutic Area
Target Compound Under investigation 2.6879 366.42 Not yet disclosed
N-[2-(hydrazinyl-glyoxylamide) derivatives Antimicrobial (Gram-positive bacteria) 1.8–2.5 380–420 Infectious diseases
N-(4-Methoxyphenyl)-quinazoline-sulfonyl acetamides Anticancer (HCT-1, MCF-7 cell lines) 3.1–3.5 450–480 Oncology
N-(Benzoylphenyl)-indole-carboxamides MAO-A inhibition (IC₅₀ ~10 nM) 3.0–3.8 350–400 Neurodegenerative diseases
Key Findings :
  • Antimicrobial Activity : Hydrazinyl-glyoxylamide derivatives () show potent activity against Gram-positive pathogens, attributed to their ability to disrupt bacterial membrane integrity. The target compound lacks this functional group, suggesting divergent mechanisms.
  • Anticancer Activity : Sulfonyl-linked quinazoline derivatives () inhibit cancer cell proliferation via topoisomerase II inhibition, a mechanism unlikely for the target compound due to structural dissimilarity.
  • Enzyme Inhibition : Benzoylphenyl-indole-carboxamides () exhibit MAO-A inhibition, highlighting the role of bulky aromatic substituents in targeting enzyme active sites.

Biological Activity

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves various organic reactions that allow for the incorporation of the indole moiety and the methoxyphenyl group. The compound's structure can be represented as follows:

C15H15NO3\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{3}

This structure features an indole ring, which is known for its pharmacological properties, combined with a 4-methoxyphenyl substituent that enhances its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit promising antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The MIC (Minimum Inhibitory Concentration) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and up to 156.47 µM against Gram-negative bacteria .

Anticancer Properties

Indole derivatives are also recognized for their anticancer potential. Research has demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression .

Neuroprotective Effects

Compounds with similar structural features have shown neuroprotective effects by inhibiting neuroinflammation and oxidative stress in neuronal cells. For example, studies indicate that certain indole derivatives can block the NF-κB signaling pathway, leading to reduced production of reactive oxygen species (ROS) and improved cognitive function in animal models of Alzheimer's disease .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural Feature Impact on Activity
Indole Core Essential for anticancer and antimicrobial activity
Methoxy Group Enhances lipophilicity and bioavailability
Carbonyl Group Critical for interaction with biological targets

Research indicates that modifications to the methoxy group or the carbonyl position can lead to variations in potency against specific targets, highlighting the importance of SAR studies in drug development .

Case Study 1: Anticancer Activity

A study evaluated a series of indole derivatives, including this compound, against various cancer cell lines. The results showed significant cytotoxic effects with IC50 values ranging from 0.5 to 5 µM, indicating strong potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Mechanisms

In an experimental model of neurodegeneration, this compound was administered to scopolamine-induced mice. The compound demonstrated significant improvement in memory retention tests and reduced markers of inflammation in brain tissue .

5. Conclusion

This compound exhibits considerable promise as a biologically active compound with potential applications in treating cancer and neurodegenerative diseases. Ongoing research into its mechanisms and further optimization through SAR studies will likely enhance its therapeutic efficacy.

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